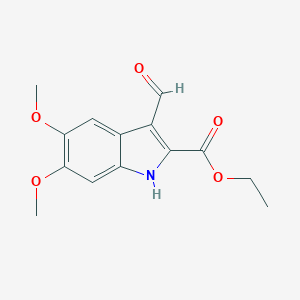
p-Terphenyl-d14
概要
説明
p-Terphenyl-d14: is a deuterated form of p-Terphenyl, where all hydrogen atoms are replaced by deuterium. It has the molecular formula C18D14 and a molecular weight of 244.39 g/mol . This compound is often used in scientific research due to its unique properties, such as its stability and distinct spectroscopic characteristics.
科学的研究の応用
Chemistry: p-Terphenyl-d14 is used as an analytical standard in various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. Its deuterated nature allows for clear differentiation from non-deuterated compounds .
Biology and Medicine: In biological research, this compound is used as a tracer in metabolic studies. Its stability and non-radioactive nature make it an ideal candidate for tracking biochemical pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as a reference standard in quality control processes .
作用機序
Target of Action
p-Terphenyl-d14 is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups . It has been reported to have cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . The primary targets of this compound are likely to be the enzymes or proteins involved in these biological processes.
Mode of Action
Its structural features, such as the central benzene ring and the two phenyl groups, may allow it to interact with its targets through hydrophobic interactions and π-π stacking . These interactions could lead to changes in the conformation or activity of the target proteins or enzymes, resulting in the observed biological effects.
Biochemical Pathways
Given its reported biological activities, it may be involved in pathways related to cell death (cytotoxicity), microbial growth (antimicrobial activity), oxidative stress (antioxidant activity), and carbohydrate metabolism (α-glucosidase inhibition) .
Result of Action
The molecular and cellular effects of this compound are likely to be diverse, given its range of reported biological activities. It may induce cell death in cancer cells (cytotoxicity), inhibit the growth of microbes (antimicrobial activity), neutralize reactive oxygen species (antioxidant activity), and inhibit the breakdown of carbohydrates (α-glucosidase inhibition) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Terphenyl-d14 typically involves the deuteration of p-Terphenyl. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents in the presence of a catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated benzene derivatives and specialized catalysts to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions: p-Terphenyl-d14 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully hydrogenated terphenyls .
類似化合物との比較
p-Terphenyl: The non-deuterated form of p-Terphenyl-d14.
o-Terphenyl: An isomer of p-Terphenyl with a different arrangement of benzene rings.
m-Terphenyl: Another isomer with a different substitution pattern.
Uniqueness: this compound is unique due to its deuterated nature, which imparts distinct spectroscopic properties. This makes it particularly valuable in analytical chemistry and research applications where precise measurements are required .
特性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSTNDFUHDPQJ-WZAAGXFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050399 | |
| Record name | 4-Terphenyl-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1718-51-0 | |
| Record name | p-Terphenyl-d14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Terphenyl-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1718-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is p-Terphenyl-d14 primarily used for in scientific research?
A: this compound is primarily used as a host matrix in various spectroscopic studies. Its fully deuterated nature minimizes interference from the matrix itself, allowing researchers to focus on the target molecule's properties. For instance, it has been successfully used in Electron Paramagnetic Resonance (EPR) studies to investigate the hyperfine splitting of individual pentacene-d14 molecules []. It's also utilized in Time-Resolved Magnetic Field Effect (TR-MFE) experiments to analyze the spin evolution of short-lived radical species [].
Q2: What is known about the phase transitions this compound undergoes?
A: this compound exhibits a phase transition associated with molecular conformation change at (180.3±0.1) K. This transition manifests as a λ-shaped anomaly in heat capacity measurements, with an enthalpy of transition of (288±20) J mol−1 and an entropy of transition of (1.63±0.10) J K−1 mol−1 [].
Q3: How does the deuteration of p-terphenyl affect its properties compared to its non-deuterated counterpart?
A: Deuteration of p-terphenyl, resulting in this compound, primarily affects its vibrational frequencies due to the mass difference between deuterium and hydrogen. This is evident in the Raman spectra, where a significant shift is observed for the in-plane ring vibration band upon deuteration []. Additionally, the phase transition temperature associated with molecular conformation change is lower in this compound (180.3 K) compared to p-terphenyl (193.5 K) [].
Q4: Are there any studies comparing the vaporization enthalpy of this compound to other polyaromatic hydrocarbons?
A: Yes, studies utilizing correlation-gas chromatography have determined the vaporization enthalpy of this compound to be (99.5 ± 4.4) kJ·mol−1 []. This data allows for comparison with other polyaromatic hydrocarbons, aiding in the understanding of their physical and thermodynamic properties.
Q5: How does this compound contribute to understanding spin dynamics in radical pairs?
A: this compound acts as a stable radical anion partner in studies investigating spin dynamics in radical pairs. This is particularly useful in TR-MFE experiments where the interaction of the radical pair with an external magnetic field is analyzed. Researchers have successfully used this compound to study radical pairs containing radical cations of various molecules, including 2,3-dimethylbutane, 2,2,6,6-tetramethylpiperidine, and diisopropylamine [].
Q6: Can quantum computers be used to simulate the behavior of this compound in radical pair systems?
A: Recent research demonstrates the successful use of quantum computers to simulate the Hamiltonian evolution and thermal relaxation of radical pair systems involving this compound []. Specifically, systems like 9,10-octalin+/p-terphenyl-d14 (PTP)- and 2,3-dimethylbutane (DMB)+/p-terphenyl-d14 (PTP)- have been studied, showcasing the potential of quantum computing in simulating complex chemical dynamics.
Q7: What are the advantages of using this compound in Time-Resolved Magnetic Field Effect (TR-MFE) experiments?
A: The fully deuterated nature of this compound minimizes interference in TR-MFE experiments, allowing for clearer observation of the target radical species' behavior in a magnetic field []. This characteristic, coupled with its ability to form stable radical anions, makes this compound a valuable tool in studying short-lived radicals often inaccessible by conventional EPR spectroscopy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B51244.png)
![5-[[(2S)-4-methyl-1-oxo-1-[[(2S)-2-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropanoyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B51246.png)





![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)


![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)



